2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a fluorine atom at position 4 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications. The introduction of bromine and fluorine substituents enhances electronic effects, metabolic stability, and binding affinity in biological systems .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYIPZCKQHDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 4-fluoro-1H-benzimidazole with bromodifluoromethane in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzimidazoles.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenation Patterns : Bromine at position 2 or 4 increases steric bulk and electrophilicity compared to fluorine-only analogs (e.g., ). The bromo(difluoro)methyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism .
Synthetic Complexity : Brominated thiophene derivatives () require harsh conditions (e.g., N-bromosuccinimide in CCl₄), leading to mixed halogenation products. In contrast, fluorine incorporation (e.g., ) is achieved via milder condensation methods with Na₂S₂O₅ .
Biological Relevance : Thiophene-substituted bromobenzimidazoles () exhibit anticancer and antifungal activity, suggesting the target compound’s bromo(difluoro)methyl group may confer similar properties. Fluorine at position 4 improves bioavailability, as seen in ’s metabolic stability studies .
Limitations and Challenges
Biological Activity
The compound 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole derivatives is crucial for predicting their biological activity. The position and nature of substituents on the benzimidazole ring significantly influence their pharmacological properties.
Key Findings from SAR Studies
- Substituents at C2 and C4 : The presence of halogen atoms (such as bromine and fluorine) at these positions enhances the anti-inflammatory activity by increasing the compound's lipophilicity and receptor binding affinity .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions have shown improved anti-inflammatory effects, as they stabilize the transition state during receptor interaction .
- Amide Linkers : The introduction of amide linkers has been found to be critical for maintaining activity against certain targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and Lck (lymphocyte-specific kinase) .
Biological Activity
The biological activities attributed to this compound include:
- Anti-inflammatory Effects : This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that it can inhibit COX-2 selectively, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .
- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial effects against various pathogens, although specific data on this compound's efficacy is limited compared to other benzimidazole derivatives .
- Anticancer Properties : Some benzimidazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanisms for this compound remain to be fully elucidated but may involve modulation of cell signaling pathways .
Case Studies
Several studies have explored the biological activity of related benzimidazole compounds, providing insights into the potential effects of this compound.
Study 1: Anti-inflammatory Activity
A study conducted by Guo et al. (2008) demonstrated that certain substituted benzimidazole derivatives exhibit potent antagonistic effects on bradykinin receptors, which are involved in pain and inflammation. The findings suggest that similar modifications on this compound could enhance its anti-inflammatory profile .
Study 2: Inhibition of Lck Kinase
Research has shown that compounds with structural similarities to this compound can effectively inhibit Lck kinase activity, which plays a role in T-cell activation. The IC50 values reported for effective inhibitors were as low as 0.12 nM, indicating a strong potential for therapeutic applications in autoimmune diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole?
Methodological Answer: The synthesis typically involves cyclization of substituted benzene precursors with appropriate nitrogen sources. Key steps include:
- Substitution Reactions: Bromine and fluorine atoms can be introduced via electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or Selectfluor™ under controlled conditions .
- Cyclization: Benzimidazole ring formation is achieved using o-phenylenediamine derivatives in the presence of acidic catalysts (e.g., HCl/EtOH) at 80–100°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12 h | 65–70 | 90 |
| Cyclization | HCl/EtOH, reflux, 6 h | 50–55 | 85 |
| Purification | Silica gel (hexane:EtOAc = 3:1) | – | 98 |
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
Q. What are the key reactivity patterns of this compound?
Methodological Answer:
- Nucleophilic Substitution: The bromine atom is susceptible to substitution with amines (e.g., NH3/EtOH) or thiols (e.g., NaSH/DMSO) .
- Oxidation: Difluoromethyl groups can oxidize to carbonyls under strong oxidizing conditions (e.g., KMnO4/H2SO4) .
- Cross-Coupling: Suzuki-Miyaura reactions (Pd catalysts) enable aryl group introduction at the bromine site .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina) to simulate binding to targets like EGFR (PDB ID: 1M17). Parameters include:
- ADMET Prediction: Tools like SwissADME assess bioavailability (%ABS >30) and blood-brain barrier penetration (logBB < 0.3) .
Table 2: Docking Scores for Analogues
| Compound | Target (PDB ID) | Docking Score (kcal/mol) |
|---|---|---|
| Parent compound | 1M17 | -8.2 |
| 4-Fluoro derivative | 1M17 | -7.6 |
| 6-Bromo analogue | 1M17 | -7.9 |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements .
- Metabolic Stability: Test compound stability in liver microsomes (human/rat) to identify false negatives due to rapid degradation .
- Epistatic Effects: Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization in 1 h vs. 6 h) and improves yield by 15–20% .
- Flow Chemistry: Continuous flow systems minimize side reactions (e.g., bromine hydrolysis) and enhance reproducibility .
- Catalyst Screening: Test Pd(OAc)2/XPhos systems for Suzuki couplings to achieve >90% conversion .
Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguity in substituent positions (e.g., bromine vs. fluorine orientation) .
- Dynamic NMR: Detect rotational barriers in difluoromethyl groups causing signal splitting at low temperatures (−40°C) .
- DFT Calculations: Compare computed ¹³C NMR shifts (Gaussian 16) with experimental data to validate structures .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .
- Waste Disposal: Halogenated waste must be neutralized with 10% NaOH before disposal in designated containers .
- Acute Toxicity: LD50 (rat, oral) > 500 mg/kg; avoid prolonged skin contact due to potential irritancy .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
